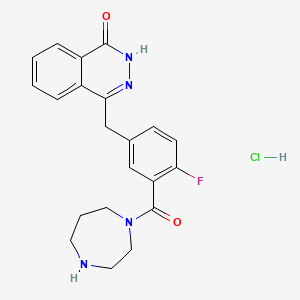

KU-0058948 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[[3-(1,4-diazepane-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O2.ClH/c22-18-7-6-14(12-17(18)21(28)26-10-3-8-23-9-11-26)13-19-15-4-1-2-5-16(15)20(27)25-24-19;/h1-2,4-7,12,23H,3,8-11,13H2,(H,25,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXROJFUSWNEBPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of KU-0058948 Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Core Subject: KU-0058948 hydrochloride is a potent and specific small molecule inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes, primarily targeting PARP1. Its mechanism of action is centered on the concept of synthetic lethality, making it a promising therapeutic agent for cancers with specific DNA repair defects.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

This compound exerts its primary effect by potently inhibiting the enzymatic activity of PARP1 and PARP2.[1] PARP enzymes are crucial components of the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited by KU-0058948, these SSBs are not repaired and can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.

In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells that harbor mutations in key HR pathway genes, such as BRCA1 or BRCA2, this repair mechanism is defective.[1][2] The inability to repair these DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis. This principle, where a deficiency in two genes or pathways simultaneously results in cell death while a deficiency in either one alone does not, is known as synthetic lethality . KU-0058948 selectively induces lethality in tumor cells with pre-existing HR defects while largely sparing normal cells with functional HR pathways.[1]

Studies have demonstrated that KU-0058948 selectively inhibits the survival of mouse embryonic stem cells lacking Brca1 or Brca2 over their wild-type counterparts.[1] This synthetic lethal targeting has also been observed in cells deficient in the tumor suppressor PTEN, which can also lead to a state of HR deficiency.[1]

Signaling Pathway and Cellular Consequences

The signaling cascade initiated by DNA damage and the interventional role of KU-0058948 is visualized below. In essence, the drug prevents the PARP-mediated repair of SSBs, leading to the accumulation of DSBs that cannot be resolved in HR-deficient cells.

References

Saruparib (AZD5305): A Technical Whitepaper on a Potent and Selective PARP1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saruparib (AZD5305) is a highly potent and selective, orally bioavailable inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway.[1][2][3] With an IC50 of approximately 3 nM for PARP1, Saruparib demonstrates a significant advancement in targeted cancer therapy.[3][4] Its high selectivity for PARP1 over PARP2 (with an IC50 of 1400 nM) is designed to enhance its therapeutic window, potentially reducing the hematological toxicities associated with first-generation, dual PARP1/2 inhibitors.[3][5] This technical guide provides an in-depth overview of Saruparib, including its mechanism of action, key preclinical and clinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action: PARP1 Trapping and Synthetic Lethality

Saruparib exerts its anticancer effects through the principles of PARP1 trapping and synthetic lethality. PARP1 is a critical sensor of single-strand DNA breaks (SSBs). Upon detecting a break, PARP1 binds to the DNA and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins.[6][7][8]

Saruparib inhibits the catalytic activity of PARP1, preventing the synthesis of PAR chains. More importantly, it "traps" the PARP1 protein on the DNA at the site of the break.[9][10] This trapped PARP1-DNA complex is a significant obstacle to DNA replication. When a replication fork encounters this complex, it can collapse, leading to the formation of a more cytotoxic double-strand DNA break (DSB).[9]

In healthy cells, these DSBs are efficiently repaired by the homologous recombination repair (HRR) pathway. However, in cancer cells with deficiencies in the HRR pathway (e.g., due to mutations in BRCA1, BRCA2, PALB2, or RAD51C/D), these DSBs cannot be accurately repaired.[5][9] The accumulation of unrepaired DSBs leads to genomic instability and, ultimately, cell death. This selective killing of HRR-deficient cancer cells while sparing normal cells is known as synthetic lethality.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data for Saruparib (AZD5305) from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Cell Line/Assay Condition | Reference |

| PARP1 IC50 | ~3 nM | Enzymatic Assay | [3][4] |

| PARP2 IC50 | 1400 nM (1.4 µM) | Enzymatic Assay | [3] |

| PARP1 Cellular IC50 | 2.3 nM | A549 cells | [3] |

| Selectivity (PARP2/PARP1) | ~500-fold | [5] |

Table 2: Preclinical Antitumor Activity

| Model | Treatment | Outcome | Reference |

| BRCA1-mutant TNBC PDX (MDA-MB-436) | Saruparib (≥0.1 mg/kg, daily) | >90% tumor regression | [1][5] |

| BRCA2-mutant Pancreatic PDX (Capan-1) | Saruparib (0.1 mg/kg, daily) | 52% tumor growth inhibition | [5] |

| BRCA1/2-mutated PDX models | Saruparib | 75% preclinical Complete Response Rate (pCRR) | [11][12] |

| BRCA1/2-mutated PDX models | Olaparib | 37% pCRR | [11][12] |

| BRCA1/2-mutated PDX models | Saruparib | Median preclinical Progression-Free Survival (pPFS) >386 days | [11][12] |

| BRCA1/2-mutated PDX models | Olaparib | Median pPFS 90 days | [11][12] |

Table 3: Clinical Efficacy (Phase I/IIa PETRA trial)

| Indication | Dose | Objective Response Rate (ORR) | Median Duration of Response (mDOR) | Median Progression-Free Survival (mPFS) | Reference |

| Advanced Solid Tumors (with BRCA1/2, PALB2, RAD51C/D mutations) | 60 mg daily | 48.4% | 7.3 months | 9.1 months | |

| Advanced Solid Tumors (with BRCA1/2, PALB2, RAD51C/D mutations) | 20 mg daily | 35.7% | 6.1 months | ||

| Advanced Solid Tumors (with BRCA1/2, PALB2, RAD51C/D mutations) | 90 mg daily | 46.7% | 5.6 months |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway

Caption: Saruparib-induced PARP1 trapping leads to synthetic lethality.

Experimental Workflows

Caption: Workflow for assessing PARP1-DNA trapping.

Caption: Workflow for in vivo efficacy studies.

Detailed Experimental Protocols

PARP1 Enzymatic Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Saruparib against PARP1 enzymatic activity.

-

Materials: Recombinant human PARP1, activated DNA, NAD+, biotinylated NAD+, streptavidin-coated plates, anti-PAR antibody, HRP-conjugated secondary antibody, chemiluminescent substrate.

-

Method:

-

Coat streptavidin plates with biotinylated NAD+.

-

In a separate plate, prepare a reaction mixture containing recombinant PARP1, activated DNA, and varying concentrations of Saruparib.

-

Initiate the PARylation reaction by adding NAD+.

-

Incubate the reaction mixture to allow for PAR synthesis.

-

Transfer the reaction mixture to the streptavidin-coated plates and incubate to capture the biotinylated PAR chains.

-

Wash the plates to remove unbound components.

-

Add an anti-PAR antibody, followed by an HRP-conjugated secondary antibody.

-

Add a chemiluminescent substrate and measure the signal using a plate reader.

-

Calculate the percent inhibition at each Saruparib concentration and determine the IC50 value by non-linear regression.

-

Cellular PARP-DNA Trapping Assay

-

Objective: To quantify the ability of Saruparib to trap PARP1 onto chromatin in a cellular context.

-

Materials: A549 cells (or other suitable cell line), cell culture reagents, Saruparib, cell lysis buffer, chromatin fractionation buffers, SDS-PAGE reagents, anti-PARP1 antibody, secondary antibody, Western blot imaging system.

-

Method:

-

Seed A549 cells and allow them to adhere overnight.

-

Treat cells with a dose range of Saruparib for a specified time (e.g., 24 hours).

-

Harvest the cells and perform chromatin fractionation to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic proteins.

-

Resolve the chromatin fractions by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against PARP1.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensity of PARP1 in the chromatin fraction relative to a loading control (e.g., histone H3). An increase in chromatin-bound PARP1 with increasing Saruparib concentration indicates PARP trapping.

-

Clonogenic Survival Assay

-

Objective: To assess the long-term antiproliferative effect of Saruparib on HRR-deficient versus HRR-proficient cells.

-

Materials: Isogenic cell line pairs (e.g., DLD-1 BRCA2 -/- and DLD-1 WT), cell culture reagents, Saruparib, crystal violet staining solution.

-

Method:

-

Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Treat the cells with a range of Saruparib concentrations.

-

Incubate the plates for 7-14 days, allowing colonies to form.

-

Fix the colonies with methanol and stain with 0.5% crystal violet.

-

Count the number of colonies (typically >50 cells) in each well.

-

Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.

-

Plot the surviving fraction against the drug concentration to generate dose-response curves and determine the IC50 for each cell line. A significantly lower IC50 in the HRR-deficient cell line demonstrates synthetic lethality.[5]

-

In Vivo Tumor Xenograft Efficacy Study

-

Objective: To evaluate the antitumor activity of Saruparib in a preclinical in vivo model.

-

Materials: Immunocompromised mice (e.g., nude or NSG), HRR-deficient cancer cells (e.g., MDA-MB-436) or patient-derived xenograft (PDX) fragments, Saruparib, vehicle for oral administration, calipers.

-

Method:

-

Implant cancer cells subcutaneously into the flank of the mice. For PDX models, implant tumor fragments.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer Saruparib or vehicle to the mice daily via oral gavage at the desired dose levels.

-

Measure tumor dimensions with calipers and body weight 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Continue treatment for a predetermined period or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., PAR levels, γH2AX staining).

-

Analyze the data by comparing the tumor growth curves and calculating tumor growth inhibition or regression for the Saruparib-treated groups relative to the control group.[1][5][10]

-

Conclusion

Saruparib (AZD5305) is a promising, next-generation PARP1 inhibitor with a compelling preclinical and clinical profile. Its high potency and selectivity for PARP1 translate into significant antitumor activity in HRR-deficient cancer models, with the potential for an improved safety profile compared to first-generation PARP inhibitors. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug developers working with this and other targeted therapies in the field of DNA damage response. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of Saruparib across various cancer types.[2][13][14][15][16]

References

- 1. Saruparib | PARP1 Inhibitor | CAS 2589531-76-8 | Buy Saruparib from Supplier InvivoChem [invivochem.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases [mdpi.com]

- 7. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. The PARP1 selective inhibitor saruparib (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Saruparib (AZD5305) plus Camizestrant compared with CDK4/6 Inhibitor Plus Endocrine Therapy or Plus Camizestrant in HR-Positive, HER2-Negative (IHC 0, 1+, 2+/ ISH non-amplified), BRCA1, BRCA2, or PALB2m Advanced Breast Cancer [astrazenecaclinicaltrials.com]

- 14. ascopubs.org [ascopubs.org]

- 15. A Randomized, 2-cohort, Double-blind, Placebo-controlled, Phase III Study of Saruparib (AZD5305) in Combination With Physician's Choice New Hormonal Agents in Patients With HRRm and Non-HRRm Metastatic Castration-Sensitive Prostate Cancer (EvoPAR-Prostate01) | Clinical Trials | Yale Medicine [yalemedicine.org]

- 16. Facebook [cancer.gov]

The Role of KU-0058948 Hydrochloride in the DNA Damage Response: A Technical Guide

Executive Summary: The integrity of the cellular genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of signaling pathways known as the DNA Damage Response (DDR). Targeting the DDR has emerged as a promising strategy in cancer therapy, particularly for tumors harboring specific DNA repair defects. KU-0058948 hydrochloride is a potent and highly specific small molecule inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), a critical enzyme in the repair of DNA single-strand breaks.[1][2][3][4] This technical guide provides an in-depth overview of the mechanism of action of KU-0058948, its effects on the DDR, and its therapeutic potential, supported by quantitative data and detailed experimental protocols for researchers in oncology and drug development.

Introduction to the DNA Damage Response and PARP Signaling

The DNA Damage Response is a sophisticated signaling cascade that detects DNA lesions, signals their presence, and promotes their repair. Key pathways within the DDR include Base Excision Repair (BER), which primarily handles single-strand breaks (SSBs), and two major pathways for double-strand break (DSB) repair: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are central to the DDR. PARP1 acts as a DNA damage sensor, binding rapidly to SSBs. Upon binding, it catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, a process called PARylation. This modification serves as a scaffold to recruit other DNA repair factors, facilitating the BER pathway and resolving the break.

This compound: Mechanism of Action

KU-0058948 is an inhibitor of PARP1, functioning by competitively binding to the enzyme's catalytic domain.[1][2][3][4] This inhibition prevents the synthesis of PAR chains, effectively "trapping" PARP1 on the DNA at the site of the single-strand break.

The Principle of Synthetic Lethality

The primary therapeutic mechanism exploited by KU-0058948 is synthetic lethality . This occurs when the combination of two genetic or chemical defects (e.g., a mutation in a DNA repair gene and the inhibition of another repair pathway) leads to cell death, whereas either defect alone is viable.

In the context of PARP inhibition:

-

KU-0058948 inhibits PARP1, preventing the efficient repair of SSBs.

-

During DNA replication, the replication fork encounters these unrepaired SSBs, leading to replication fork collapse and the formation of highly cytotoxic DSBs.

-

In healthy, HR-proficient cells, these DSBs can be efficiently repaired, and the cell survives.

-

However, in tumor cells with a deficient HR pathway (e.g., due to mutations in BRCA1 or BRCA2), these DSBs cannot be repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[5]

This selective targeting of HR-deficient cancer cells while sparing normal, healthy cells is the cornerstone of the therapeutic potential of PARP inhibitors like KU-0058948.

Cellular Effects and Therapeutic Applications

The primary consequence of KU-0058948 activity is the accumulation of cytotoxic DNA damage. This triggers a cascade of cellular events:

-

Induction of Apoptosis: KU-0058948 has been shown to induce apoptosis in primary myeloid leukemic cells and various myeloid leukemic cell lines.[1][6]

-

Cell Cycle Arrest: The presence of extensive DNA damage activates cell cycle checkpoints, leading to arrest, which prevents the cell from progressing to mitosis with a damaged genome.[1][3][6]

-

Chemosensitization and Radiosensitization: By crippling a key DNA repair pathway, KU-0058948 can sensitize cancer cells to DNA-damaging agents like chemotherapy and ionizing radiation. This combination can lead to a synergistic increase in tumor cell killing.[5][7] Studies have noted synergistic effects when KU-0058948 is combined with other agents, such as the HDAC inhibitor MS275, in treating acute myeloid leukemia (AML) cells that have defects in the HR pathway.[5][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeting the DNA damage response in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KU-0058948 - Immunomart [immunomart.com]

- 7. Radiosensitization by PARP Inhibition in DNA Repair Proficient and Deficient Tumor Cells: Proliferative Recovery in Senescent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Impact of KU-0058948 Hydrochloride on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

KU-0058948 hydrochloride is a potent and specific inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme critically involved in DNA single-strand break repair. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those found in certain myeloid leukemias, inhibition of PARP1 by KU-0058948 leads to the accumulation of DNA double-strand breaks during replication. This triggers a robust DNA damage response, culminating in cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the effects of KU-0058948 on cell cycle progression, detailing its mechanism of action, experimental protocols for its study, and quantitative data on its cellular effects.

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a key player in the base excision repair (BER) pathway, responsible for repairing DNA single-strand breaks (SSBs). The inhibition of PARP1 has emerged as a promising therapeutic strategy for cancers harboring defects in the homologous recombination (HR) pathway of double-strand break (DSB) repair, a concept known as synthetic lethality. This compound is a highly specific and potent small molecule inhibitor of PARP1 with an IC50 of 3.4 nM.[1][2] In myeloid leukemic cells, which often exhibit defects in HR, KU-0058948 has been shown to induce cell cycle arrest and apoptosis.[3] This document serves as a technical resource for researchers investigating the cellular and molecular consequences of PARP1 inhibition by KU-0058948, with a specific focus on its impact on cell cycle progression.

Mechanism of Action: Induction of Cell Cycle Arrest

The primary mechanism by which KU-0058948 exerts its anti-cancer effects in HR-deficient cells is through the induction of DNA damage and subsequent cell cycle arrest.

-

Inhibition of PARP1 and SSB Accumulation: KU-0058948 binds to the catalytic domain of PARP1, preventing it from synthesizing poly(ADP-ribose) chains at sites of DNA single-strand breaks. This inhibition traps PARP1 on the DNA and stalls the repair of SSBs.

-

Conversion to DSBs during Replication: When a replication fork encounters an unrepaired SSB, it can collapse, leading to the formation of a more cytotoxic DNA double-strand break (DSB).

-

Synthetic Lethality in HR-Deficient Cells: In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with compromised HR (e.g., due to BRCA mutations or other defects), these DSBs cannot be accurately repaired.

-

Activation of DNA Damage Response and Cell Cycle Checkpoints: The accumulation of unrepaired DSBs triggers the DNA Damage Response (DDR) signaling cascade. This involves the activation of sensor proteins like ATM and ATR, which in turn phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2.

-

S and G2/M Phase Arrest: Activated checkpoint kinases lead to the inhibition of key cell cycle regulators, such as the CDC25 phosphatases. This prevents the activation of cyclin-dependent kinases (CDKs) required for progression through the S and G2/M phases of the cell cycle. Specifically, PARP inhibitors like KU-0058948 have been shown to cause an arrest in the S and G2/M phases in acute myeloid leukemia (AML) cells.[4] This arrest provides the cell with time to attempt DNA repair; however, in HR-deficient cells, this is often futile.

-

Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the cell is ultimately driven into apoptosis (programmed cell death).

Quantitative Data on Cell Cycle Progression

Table 1: Expected Effect of KU-0058948 on Cell Cycle Distribution in a Sensitive Myeloid Leukemia Cell Line (Hypothetical Data)

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| Vehicle Control | 55 | 25 | 20 | <5 |

| KU-0058948 (IC50) | 30 | 35 | 30 | >15 |

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Myeloid leukemia cell lines such as K562 or HL-60 are suitable models.

-

Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as sterile water or DMSO, at a concentration of 10 mM. Store the stock solution at -20°C.

-

Treatment: Plate cells at a suitable density and allow them to attach (if adherent) or stabilize in suspension. Treat cells with various concentrations of this compound or a vehicle control for the desired time points (e.g., 24, 48, 72 hours).

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

-

Reagents:

-

Phosphate-buffered saline (PBS)

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

-

-

Procedure:

-

Harvest cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).

-

Wash the cell pellet once with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population.

-

Western Blot Analysis of Cell Cycle and Apoptosis Markers

This technique is used to detect changes in the expression and phosphorylation status of key proteins involved in cell cycle regulation and apoptosis.

-

Reagents:

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PARP1, anti-cleaved PARP1, anti-Cyclin B1, anti-CDK1, anti-phospho-CDK1 (Tyr15), anti-γH2AX, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

Lyse treated and control cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Reagents:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

-

Procedure:

-

Harvest and wash cells as described for cell cycle analysis.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry within 1 hour. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

-

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Conclusion

This compound is a valuable research tool for investigating the consequences of PARP1 inhibition in cancer cells, particularly those with deficiencies in DNA repair pathways. Its ability to induce a robust S and G2/M phase cell cycle arrest and subsequent apoptosis in myeloid leukemia cells highlights the therapeutic potential of targeting PARP1 in this malignancy. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further explore the intricate cellular responses to KU-0058948 and other PARP inhibitors. A deeper understanding of these mechanisms will be crucial for the development of more effective and personalized cancer therapies.

References

Investigating Synthetic Lethality with KU-0058948 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigation of synthetic lethality using KU-0058948 hydrochloride, a potent inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1). This document details the mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes the underlying biological pathways and workflows.

Introduction to this compound and Synthetic Lethality

This compound is a specific and potent inhibitor of PARP1, with an IC50 of 3.4 nM.[1] Its therapeutic potential is rooted in the concept of synthetic lethality, a phenomenon where the simultaneous loss of two gene functions leads to cell death, while the loss of either one alone is viable. In the context of cancer therapy, PARP inhibitors like KU-0058948 exploit this by targeting cancer cells with pre-existing defects in DNA repair pathways, particularly the homologous recombination (HR) pathway.

Many hereditary breast and ovarian cancers, as well as some sporadic tumors, harbor mutations in the BRCA1 or BRCA2 genes, which are critical components of the HR pathway. These BRCA-deficient tumors are heavily reliant on PARP-mediated single-strand break (SSB) repair to maintain genomic integrity. Inhibition of PARP by KU-0058948 leads to the accumulation of unrepaired SSBs, which are converted into lethal double-strand breaks (DSBs) during DNA replication. In HR-deficient cells, these DSBs cannot be efficiently repaired, resulting in genomic instability, cell cycle arrest, and ultimately, apoptosis.[2][3][4]

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the in vitro efficacy of this compound in various cancer cell lines.

Table 1: Potency of this compound

| Target | IC50 (nM) |

| PARP1 | 3.4[1] |

Table 2: Apoptotic and Cell Cycle Effects of KU-0058948 in Myeloid Leukemia Cells

| Cell Line | Treatment | % Apoptosis (Sub-G1) | % G2/M Arrest |

| P39 | 100 nM KU-0058948 | Increased | Increased |

| Mutz-3 | 100 nM KU-0058948 | Increased | Increased |

| Primary AML cells | 100 nM KU-0058948 | Increased | Increased |

Data extracted from Gaymes TJ, et al. Haematologica. 2009.[5]

Table 3: Synergistic Cytotoxicity of KU-0058948 and MS-275 in Myeloid Leukemia Cells

| Cell Line | Treatment | Outcome |

| PARP inhibitor-sensitive leukemic cells | KU-0058948 + MS-275 | Potentiated cytotoxic effect |

Data extracted from Gaymes TJ, et al. Haematologica. 2009.[2][3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound.

Cell Culture

Myeloid leukemia cell lines (e.g., P39, Mutz-3, HL60, K562) and primary acute myeloid leukemia (AML) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Apoptosis Assay (Annexin V Staining)

-

Cell Treatment: Seed cells at a density of 1 x 10^6 cells/mL and treat with desired concentrations of this compound for the indicated time points.

-

Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

-

Harvesting and Fixation: Harvest cells and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Washing: Wash the fixed cells twice with cold PBS.

-

RNase Treatment: Resuspend the cell pellet in PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.

-

Staining: Add propidium iodide to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. The DNA content is used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Synergy Analysis with MS-275

-

Cell Treatment: Treat myeloid leukemia cells with a non-cytotoxic concentration of KU-0058948 (e.g., 5 nM) in combination with a non-cytotoxic concentration of the histone deacetylase (HDAC) inhibitor MS-275 (entinostat).

-

Viability Assay: After the desired incubation period (e.g., 48-72 hours), assess cell viability using a standard method such as the MTT assay or Trypan Blue exclusion.

-

Data Analysis: Compare the viability of cells treated with the combination to those treated with each agent alone. A synergistic effect is observed if the combination treatment results in a significantly greater reduction in cell viability than the additive effect of the individual treatments.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts and processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibitors of poly ADP-ribose polymerase (PARP) induce apoptosis of myeloid leukemic cells: potential for therapy of myeloid leukemia and myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of poly ADP-ribose polymerase (PARP) induce apoptosis of myeloid leukemic cells: potential for therapy of myeloid leukemia and myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. haematologica.org [haematologica.org]

KU-0058948 Hydrochloride: A Technical Guide for Investigating Homologous Recombination

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of KU-0058948 hydrochloride, a potent PARP1 inhibitor, and its application in the study of homologous recombination (HR). This document outlines the core mechanism of action, provides detailed experimental protocols, and presents key quantitative data to facilitate its use in research and drug development.

Core Concepts: PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. Inhibition of PARP1 by molecules like this compound leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).

In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with deficiencies in the HR pathway (e.g., due to mutations in BRCA1 or BRCA2 genes), the repair of these DSBs is compromised. This leads to genomic instability, cell cycle arrest, and ultimately, apoptosis. This concept, where the inhibition of one pathway (PARP) is lethal only in the context of a defect in a parallel pathway (HR), is known as synthetic lethality. This compound serves as a powerful tool to exploit this vulnerability in HR-deficient tumors.[1][2]

Quantitative Data

The following table summarizes the inhibitory activity and potency of KU-0058948.

| Target | IC50 (nM) | Notes |

| PARP1 | 3.4 | Potent and specific inhibitor.[3][4][5][6][7][8][9] |

| PARP2 | 1.5 | Also shows high affinity for PARP2. |

| PARP3 | 40 | Demonstrates selectivity over other PARP family members. |

| Tankyrase | >10,000 | Highly selective against Tankyrase. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of KU-0058948 and a typical experimental workflow for its use in studying homologous recombination.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

HR-proficient and HR-deficient cell lines

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted drug solutions. Include a vehicle control (medium with the same concentration of solvent).

-

Incubation: Incubate the plate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media.

-

Cell Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[10][11]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

-

Treated and control cells

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL solution)

-

Propidium Iodide (PI) Staining Solution (50 µg/mL)

-

Flow cytometer

Protocol:

-

Cell Harvesting: Harvest cells by trypsinization and centrifugation.

-

Cell Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. Fix for at least 2 hours at -20°C.[12]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.[12]

Immunofluorescence for RAD51 Foci Formation

This assay visualizes the recruitment of RAD51 to sites of DNA damage, a key step in homologous recombination. A reduction in RAD51 foci formation after DNA damage indicates a defect in the HR pathway.

Materials:

-

Cells grown on coverslips

-

This compound

-

DNA damaging agent (e.g., ionizing radiation or a topoisomerase inhibitor)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against RAD51

-

Fluorescently-labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Protocol:

-

Cell Treatment: Treat cells with this compound for a specified time, followed by induction of DNA damage.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.

-

Blocking: Block non-specific antibody binding with blocking solution.

-

Antibody Incubation: Incubate with the primary anti-RAD51 antibody, followed by incubation with the fluorescently-labeled secondary antibody.

-

Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of RAD51 foci per nucleus. A significant decrease in RAD51 foci in KU-0058948-treated, HR-deficient cells compared to HR-proficient cells is expected.[15][16][17][18]

References

- 1. Clinical use and mechanisms of resistance for PARP inhibitors in homologous recombination-deficient cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. biotech.illinois.edu [biotech.illinois.edu]

- 5. Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. cancer.wisc.edu [cancer.wisc.edu]

- 15. An ex vivo assay of XRT-induced Rad51 foci formation predicts response to PARP-inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. RAD51 foci as a functional biomarker of homologous recombination repair and PARP inhibitor resistance in germline BRCA-mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Preclinical Profile of KU-0058948 Hydrochloride in Acute Myeloid Leukemia (AML): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) remains a challenging malignancy with a high rate of relapse and poor prognosis, underscoring the urgent need for novel therapeutic strategies. One promising avenue of investigation is the targeting of DNA damage response (DDR) pathways, which are often dysregulated in cancer cells. Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a class of agents that can exploit deficiencies in DNA repair mechanisms, particularly in tumors with homologous recombination (HR) defects. This technical guide provides an in-depth overview of the preclinical studies of KU-0058948 hydrochloride, a potent and specific PARP1 inhibitor, in the context of AML.

This compound has demonstrated significant preclinical activity against AML cells, primarily by inducing cell cycle arrest and apoptosis.[1] Its mechanism of action is linked to the synthetic lethality principle, where the inhibition of PARP1 in cancer cells with a pre-existing defect in the HR DNA repair pathway leads to catastrophic DNA damage and cell death. This document summarizes the key quantitative data from in vitro studies, provides detailed experimental protocols for the cited assays, and visualizes the relevant biological pathways and workflows.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in various AML cell lines and primary patient samples. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Cytotoxicity of KU-0058948 in AML Cell Lines

| Cell Line | IC50 (nM) for PARP1 |

| PARP1 | 3.4[2][3][4] |

Note: Specific IC50 values for growth inhibition in a broad panel of AML cell lines were not explicitly detailed in the provided search results. The primary reported IC50 is for the direct inhibition of the PARP1 enzyme.

Table 2: Induction of Apoptosis by KU-0058948 in AML Cell Lines and Primary Samples

| Cell Type | Treatment | % Apoptotic Cells (Early + Late) |

| P39 (PARP inhibitor-sensitive cell line) | 100 nM KU-0058948 for 120h | Significant increase in sub-G1 population |

| Mutz-3 (PARP inhibitor-sensitive cell line) | 100 nM KU-0058948 for 120h | Significant increase in sub-G1 population |

| Primary AML Patient Cells (n=2 of 12) | 1 µM KU-0058948 for 5 days | >50% reduction in viable cells |

Data extracted from Gaymes et al., 2009. The study highlighted that sensitivity was observed in a subset of primary AML samples.

Table 3: Effect of KU-0058948 on Clonogenic Survival of AML Cells

| Cell Line | Treatment | % Survival (relative to control) |

| P39 | Variable concentrations of KU-0058948 | Dose-dependent decrease |

| Mutz-3 | Variable concentrations of KU-0058948 | Dose-dependent decrease |

| Primary AML Patient Cells (sensitive samples) | 1 µM KU-0058948 | Significant reduction in colony formation |

Data extracted from Gaymes et al., 2009. The study demonstrated that KU-0058948 reduces the colony-forming ability of sensitive AML cells.

Table 4: Synergistic Effect of KU-0058948 with MS275 (HDAC Inhibitor)

| Cell Line | Treatment | Observation |

| PARP inhibitor-sensitive leukemic cells | KU-0058948 + MS275 | Potentiation of cytotoxic effect |

Finding from Gaymes et al., 2009, suggesting a combination strategy to enhance the efficacy of PARP inhibition in AML.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound in AML are provided below.

Cell Viability and Apoptosis Assay (Annexin V/Propidium Iodide Flow Cytometry)

This protocol is for assessing the induction of apoptosis in AML cells following treatment with KU-0058948.

Materials:

-

AML cell lines or primary patient mononuclear cells

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI) solution

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed AML cells at a density of 1 x 10^6 cells/mL in a T25 culture flask. Allow cells to adhere (if applicable) or stabilize in suspension overnight. Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 48-120 hours).

-

Cell Harvesting: Collect both floating and adherent (if any) cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining. Use unstained, Annexin V-FITC only, and PI only controls for compensation and gating.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of KU-0058948 on the cell cycle distribution of AML cells.

Materials:

-

AML cells

-

This compound

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with KU-0058948 as described in the apoptosis assay protocol. Harvest and wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate gating strategies to exclude doublets.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content (PI fluorescence intensity).

Clonogenic Assay (Soft Agar)

This protocol assesses the long-term proliferative capacity of AML cells after treatment with KU-0058948.

Materials:

-

AML cells

-

This compound

-

Complete RPMI-1640 medium

-

Agar

-

6-well plates

Procedure:

-

Prepare Agar Layers: Prepare a bottom layer of 0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.

-

Cell Suspension: Treat a single-cell suspension of AML cells with various concentrations of KU-0058948 for a specified period.

-

Top Agar Layer: Mix the treated cells in a top layer of 0.3% agar in complete medium.

-

Plating: Carefully layer the cell-containing top agar onto the solidified bottom agar layer.

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 10-14 days, or until colonies are visible.

-

Colony Staining and Counting: Stain the colonies with a solution such as crystal violet. Count the number of colonies (typically defined as a cluster of >50 cells) under a microscope.

-

Data Analysis: Calculate the percent survival of treated cells relative to the vehicle-treated control.

Western Blot for PARP Cleavage

This protocol is used to detect the cleavage of PARP1, a hallmark of apoptosis, in AML cells treated with KU-0058948.

Materials:

-

AML cells

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against PARP1 (recognizing both full-length and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat AML cells with KU-0058948. Lyse the cells in RIPA buffer. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with the primary anti-PARP1 antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Identify the full-length PARP1 band (approx. 116 kDa) and the cleaved fragment (approx. 89 kDa). An increase in the cleaved fragment indicates apoptosis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in the preclinical studies of this compound in AML.

Caption: Mechanism of action of KU-0058948 in HR-deficient AML cells.

Caption: Experimental workflow for in vitro analysis of KU-0058948 in AML.

Conclusion

References

The PARP Inhibitor KU-0058948 Hydrochloride: A Technical Guide to its Efficacy in BRCA Mutant Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The concept of synthetic lethality has emerged as a powerful strategy in cancer therapy, particularly for tumors harboring specific DNA repair defects. One of the most successful applications of this approach is the use of poly(ADP-ribose) polymerase (PARP) inhibitors in cancers with mutations in the BRCA1 or BRCA2 genes. These genes are critical components of the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism. Their inactivation in tumor cells creates a dependency on other repair pathways, such as base excision repair (BER), where PARP enzymes play a central role.

KU-0058948 hydrochloride is a potent and specific inhibitor of PARP-1 and PARP-2.[1][2] Its mechanism of action is centered on the catalytic inhibition of PARP, which leads to the accumulation of unrepaired single-strand breaks (SSBs). During DNA replication, these SSBs are converted into toxic DSBs. In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in BRCA-mutant cells with a deficient HR pathway, these DSBs cannot be properly repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This targeted approach allows for the selective killing of cancer cells while sparing normal, HR-proficient cells.

This technical guide provides an in-depth overview of this compound, focusing on its effects on BRCA mutant cells. It includes a summary of its efficacy, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation: Efficacy of KU-0058948 in BRCA Mutant Cells

The following tables summarize the quantitative data on the efficacy of this compound in various cell lines. The data highlights the profound sensitivity of BRCA-deficient cells to PARP inhibition compared to their wild-type counterparts.

Table 1: In Vitro Efficacy of this compound

| Cell Line | BRCA Status | IC50 (nM) | SF50 (µM) | Reference |

| CAPAN-1 | BRCA2 mutant (6174delT) | 3.4 | - | [2] |

| Mouse ES Cells | Brca2 deficient | - | ~0.015 | [2] |

| Mouse ES Cells | Brca2 wild-type | - | ~15 | [2] |

| MCF7 | BRCA wild-type | - | ~1.3 | [2] |

IC50: Half-maximal inhibitory concentration. SF50: Concentration required to reduce cell survival by 50%.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Clonogenic Survival Assay

This assay is the gold standard for assessing the long-term reproductive viability of cells after exposure to a cytotoxic agent.

Materials:

-

BRCA mutant and wild-type cell lines

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

6-well plates

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Crystal violet staining solution (0.5% w/v in methanol)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and prepare a single-cell suspension.

-

Seed an appropriate number of cells into 6-well plates to obtain approximately 50-100 colonies per well in the untreated control. The number of cells to seed will vary depending on the cell line's plating efficiency and sensitivity to the drug.

-

Allow cells to attach overnight in the incubator.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and replace it with medium containing the desired concentrations of KU-0058948 or vehicle control (DMSO).

-

Incubate the cells for the desired exposure time (e.g., 24 hours or continuous exposure for 10-14 days).

-

-

Colony Formation:

-

After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the plates for 10-14 days, or until visible colonies are formed.

-

-

Staining and Counting:

-

Wash the plates with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies containing at least 50 cells.

-

-

Data Analysis:

-

Plating Efficiency (PE): (Number of colonies formed in control / Number of cells seeded in control) x 100%

-

Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE)

-

Western Blot for PARP Cleavage

This assay is used to detect the cleavage of PARP, a hallmark of apoptosis.

Materials:

-

Cell lysates from treated and untreated cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PARP (recognizing both full-length and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Add the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system. The full-length PARP will appear at ~116 kDa, and the cleaved fragment at ~89 kDa.

-

Apoptosis Assay by Annexin V Staining

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest cells (including any floating cells in the medium) after drug treatment.

-

Wash the cells with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of synthetic lethality with KU-0058948 in BRCA mutant cells.

Caption: Experimental workflow for the clonogenic survival assay.

Caption: Experimental workflow for Western blot analysis of PARP cleavage.

Caption: Experimental workflow for the Annexin V apoptosis assay.

Conclusion

This compound is a potent PARP inhibitor that demonstrates significant and selective cytotoxicity against cancer cells with BRCA1 or BRCA2 mutations. The principle of synthetic lethality provides a strong rationale for its therapeutic use in this patient population. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers to further investigate the efficacy and mechanisms of action of KU-0058948 and other PARP inhibitors. As the field of personalized medicine continues to advance, a deeper understanding of the molecular interactions and cellular responses to such targeted therapies will be crucial for the development of more effective cancer treatments.

References

Methodological & Application

Application Notes and Protocols for KU-0058948 Hydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

KU-0058948 hydrochloride is a potent and specific inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP1 by KU-0058948 leads to the accumulation of cytotoxic double-strand breaks (DSBs) during DNA replication, resulting in synthetic lethality and selective cancer cell death. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Mechanism of Action

This compound competitively inhibits the binding of NAD+ to the catalytic domain of PARP1, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition of PARylation activity prevents the recruitment of DNA repair proteins to the site of SSBs. Consequently, these unrepaired SSBs are converted to DSBs during S-phase of the cell cycle. In HR-deficient cancer cells, these DSBs cannot be accurately repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in both biochemical and cell-based assays.

Table 1: Biochemical Inhibition of PARP1 by this compound

| Target | Assay Type | IC50 (nM) | Reference |

| PARP1 | Enzymatic Assay | 3.4 | [1] |

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Duration (h) | IC50 (µM) |

| K562 | Chronic Myeloid Leukemia | 120 | Data not available |

| HL60 | Acute Promyelocytic Leukemia | 120 | Data not available |

| U937 | Histiocytic Lymphoma | 120 | Data not available |

| Primary AML Cells | Acute Myeloid Leukemia | 120 | Data not available |

Signaling Pathway and Experimental Workflow Diagrams

Caption: PARP1 signaling pathway in DNA repair and mechanism of action of KU-0058948.

Caption: Experimental workflows for key in vitro assays.

Experimental Protocols

PARP1 Enzymatic Inhibition Assay (Chemiluminescent)

This protocol is adapted from commercially available PARP1 assay kits and is designed to quantify the enzymatic activity of PARP1 in a 96-well format.

Materials:

-

Recombinant human PARP1 enzyme

-

96-well white, flat-bottom plates

-

Histone H4

-

Activated DNA (e.g., nuclease-treated salmon sperm DNA)

-

This compound

-

10X PARP Buffer (e.g., 500 mM Tris-HCl pH 8.0, 10 mM MgCl2, 10 mM DTT)

-

Biotinylated NAD+

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Plate reader with luminescence detection capabilities

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with Histone H4 (e.g., 10 µg/mL in PBS) overnight at 4°C. Wash the plate 3 times with Wash Buffer.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in 1X PARP Buffer. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Reaction Setup: In each well, add 25 µL of 1X PARP Buffer, 10 µL of activated DNA (e.g., 2.5 µg/mL), and 5 µL of the diluted KU-0058948 or vehicle.

-

Enzyme Addition: Add 10 µL of diluted PARP1 enzyme (e.g., 50 ng/well) to all wells except the no-enzyme control.

-

Initiate Reaction: Add 50 µL of Biotinylated NAD+ (e.g., 5 µM) to each well to start the reaction. Incubate for 1 hour at room temperature.

-

Detection:

-

Wash the plate 3 times with Wash Buffer.

-

Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

-

Wash the plate 4 times with Wash Buffer.

-

Add 100 µL of chemiluminescent HRP substrate to each well.

-

-

Data Acquisition: Immediately measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of KU-0058948 relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest (e.g., K562, HL60, U937)

-

Complete cell culture medium

-

This compound

-

96-well clear, flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Compound Treatment: After 24 hours, add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO2 incubator.[2]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 48-72 hours. Include a vehicle-treated control.[2]

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Data Acquisition: Analyze the samples by flow cytometry within 1 hour.

-

Data Analysis: Determine the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

References

Application Notes and Protocols for KU-0058948 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

KU-0058948 hydrochloride is a potent and specific inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the base excision repair (BER) pathway.[1][2][3][4] With an in vitro IC50 of 3.4 nM for PARP1, this small molecule has emerged as a valuable tool for investigating the role of PARP1 in DNA repair, cell cycle regulation, and apoptosis.[1][2][3][4][5] Notably, KU-0058948 has demonstrated efficacy in inducing cell cycle arrest and apoptosis in primary myeloid leukemic cells and various myeloid leukemic cell lines, highlighting its therapeutic potential in hematological malignancies.[1][3][6][7] These application notes provide a comprehensive guide for the effective use of this compound in cell culture experiments.

Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the catalytic activity of PARP1. PARP1 plays a critical role in sensing DNA single-strand breaks (SSBs). Upon binding to damaged DNA, PARP1 synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.

Inhibition of PARP1 by KU-0058948 prevents the repair of SSBs. During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This mechanism is known as synthetic lethality.

Data Presentation: Optimal Concentrations of this compound

The optimal concentration of this compound is cell line-dependent and assay-specific. The following table summarizes effective concentrations reported in the literature for various myeloid leukemia cell lines. It is strongly recommended to perform a dose-response experiment for each new cell line and experimental setup.

| Cell Line | Cell Type | Assay | Effective Concentration | Observed Effect | Reference |

| HL-60 | Acute Promyelocytic Leukemia | Apoptosis (Annexin V) | 1 µM - 10 µM | Significant increase in apoptosis after 48-72 hours. | (Gaymes et al., 2009) |

| K562 | Chronic Myelogenous Leukemia | Apoptosis (Annexin V) | 1 µM - 10 µM | Significant increase in apoptosis after 48-72 hours. | (Gaymes et al., 2009) |

| KG1a | Acute Myelogenous Leukemia | Apoptosis (Annexin V) | 1 µM - 10 µM | Significant increase in apoptosis after 48-72 hours. | (Gaymes et al., 2009) |

| U937 | Histiocytic Lymphoma | Apoptosis (Annexin V) | 1 µM - 10 µM | Significant increase in apoptosis after 48-72 hours. | (Gaymes et al., 2009) |

| Primary AML Blasts | Acute Myelogenous Leukemia | Apoptosis (Annexin V) | 1 µM | Significant increase in apoptosis in 10 out of 14 patient samples. | (Gaymes et al., 2009) |

Experimental Protocols

Stock Solution Preparation

-

Reconstitution : this compound is soluble in water and DMSO.[3] For cell culture experiments, it is recommended to prepare a 10 mM stock solution in sterile DMSO.

-

Storage : Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound.

-

Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Cell Attachment : Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Treatment : Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells with medium and DMSO vehicle control wells.

-

Incubation : Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition : After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation : Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

-

Cell Seeding and Treatment : Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration.

-

Cell Harvesting : Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

-

Staining : Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis : Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Live cells : Annexin V-negative and PI-negative.

-

Early apoptotic cells : Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

-